3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring. Key structural elements include:
- A Z-configuration at the methylidene bridge linking the pyrido-pyrimidinone and thiazolidinone moieties.
- A 3-butyl substituent on the thiazolidinone ring, contributing to lipophilicity.
- A 3-(propan-2-yloxy)propylamino group at position 2 of the pyrido-pyrimidinone, enhancing solubility via its ether linkage.
Properties
Molecular Formula |
C22H28N4O3S2 |
|---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
(5Z)-3-butyl-5-[[4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H28N4O3S2/c1-4-5-11-26-21(28)17(31-22(26)30)14-16-19(23-10-8-13-29-15(2)3)24-18-9-6-7-12-25(18)20(16)27/h6-7,9,12,14-15,23H,4-5,8,10-11,13H2,1-3H3/b17-14- |
InChI Key |
CIKKWTIGMWOAPB-VKAVYKQESA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCCOC(C)C)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCCOC(C)C)SC1=S |
Origin of Product |
United States |
Biological Activity
The compound 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential biological activity. Its structure suggests various pharmacological properties, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.
The molecular formula of the compound is , with a molecular weight of 473.6 g/mol. It contains a thiazolidine moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H27N5O3S2 |
| Molecular Weight | 473.6 g/mol |
| CAS Number | 372502-39-1 |
| Purity | Typically 95% |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of related thiazolidine derivatives. For example, a study evaluated several derivatives and found significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from mg/mL to mg/mL, showcasing superior activity compared to standard antibiotics like ampicillin and streptomycin .
Table 1: Antibacterial Activity of Thiazolidine Derivatives
| Compound | MIC (mg/mL) | MBC (mg/mL) | Active Against |
|---|---|---|---|
| Compound 8 | 0.004 | 0.008 | Enterobacter cloacae |
| Compound 11 | 0.011 | 0.020 | Staphylococcus aureus |
| Compound 12 | 0.015 | 0.030 | Escherichia coli |
The most sensitive bacteria identified were Enterobacter cloacae, while E. coli exhibited the highest resistance .
Antifungal Activity
In addition to antibacterial properties, the compound also demonstrates antifungal activity. Studies indicated that certain derivatives had MIC values between mg/mL and mg/mL against various fungal strains, with Trichoderma viride being notably sensitive .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that modifications on the thiazolidine ring significantly influence biological activity. The presence of specific substituents on the nitrogen atoms enhances antimicrobial potency . This has led researchers to explore various chemical modifications to optimize efficacy.
Case Studies
- Case Study on Antimicrobial Efficacy : A comparative study involving multiple thiazolidine derivatives demonstrated that compounds with longer alkyl chains exhibited increased antibacterial activity due to improved membrane permeability.
- Case Study on Antifungal Potency : Another investigation focused on the antifungal properties of thiazolidine derivatives showed that compounds with hydroxyl substitutions displayed enhanced activity against resistant fungal strains.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The target compound belongs to a family of pyrido-pyrimidinone derivatives with variable substituents on the thiazolidinone ring and amino side chains. Below is a comparative analysis with structurally analogous compounds (Table 1):
Table 1: Structural Comparison of Pyrido-Pyrimidinone Derivatives
Key Observations:
- Thiazolidinone Substituents: The 3-butyl group in the target compound offers greater hydrophobicity compared to the 3-(2-methoxyethyl) group in , which has polar ether functionality.
- Amino Side Chains: The target’s 3-(propan-2-yloxy)propylamino group balances lipophilicity and solubility, contrasting with the aromatic 1-phenylethylamino group in and the compact ethylamino group in .
Physicochemical Properties
- Solubility: The isopropoxypropyl group likely improves aqueous solubility compared to compounds with purely alkyl or aromatic side chains (e.g., ’s 4-methylbenzylamino group) .
- LogP: The 3-butyl thiazolidinone substituent increases logP relative to the methoxyethyl analog in , suggesting higher membrane permeability but lower solubility.
- Stability : Allyl-containing derivatives (e.g., ) may exhibit lower thermal stability due to reactive double bonds, whereas branched substituents (e.g., isobutyl in ) enhance conformational rigidity .
Preparation Methods
Key Reaction Parameters
| Parameter | Condition | Source Reference |
|---|---|---|
| Solvent | Ethanol, acetonitrile | , |
| Catalyst | DABCO, p-toluenesulfonic acid | , |
| Temperature | Reflux (78–100°C) | , |
| Reaction Time | 1.5–4 hours | , |
| Yield | 55–82% | , |
Functionalization at Position 2: [3-(Propan-2-Yloxy)Propyl]Amino Group
The 2-{[3-(propan-2-yloxy)propyl]amino} side chain is introduced via nucleophilic aromatic substitution (SNAr) or Buchwald–Hartwig amination. Source employs 7-bromo-pyridopyrimidines reacting with 3-(propan-2-yloxy)propylamine under palladium catalysis (e.g., Pd(OAc)₂/Xantphos).
Optimization Strategies
Final Coupling and Purification
The convergent synthesis concludes with coupling the thiazolidinone and pyrido-pyrimidine fragments. Source highlights a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine to link the thiazolidinone’s methylene group to the pyrido-pyrimidine core.
Purification Techniques
-
Column Chromatography : Silica gel eluted with ethyl acetate/hexane (3:7).
-
Recrystallization : Methanol/water mixtures yield high-purity crystals.
Spectroscopic Validation
1H NMR (CDCl₃, 300 MHz):
-
δ 8.96 (d, 1H, C6-H), 7.68 (t, 1H, C8-H), 4.12 (m, 2H, OCH₂), 3.45 (s, 3H, NCH₃).
IR (KBr): 1667 cm⁻¹ (C=O), 1631 cm⁻¹ (C=N).
MS : m/z 458.6 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Knoevenagel–Michael | Eco-friendly, one-pot | Requires strict Z/E control | 75–82% |
| Buchwald–Hartwig | High regioselectivity | Palladium cost | 70–85% |
| Mitsunobu | Mild conditions | Phosphine byproduct | 65–75% |
Industrial-Scale Considerations
Patent emphasizes crystallization to remove byproducts like 2-acetylbutyrolactone, using activated carbon filtration. Process optimization reduces reaction time from 4 hours to 1.5 hours through solvent switching (e.g., ethanol → acetonitrile).
Mechanistic Insights
-
Knoevenagel Step : Base-catalyzed enolate formation from malononitrile attacks the aldehyde, followed by dehydration.
-
Michael Addition : Enamine attacks the α,β-unsaturated intermediate, cyclizing to form the thiazolidinone.
-
Amination : Oxidative addition of Pd(0) to the aryl halide, followed by transmetallation and reductive elimination .
Q & A
Q. Key Optimization Parameters :
- Temperature : Maintain 60–80°C during cyclization to avoid side reactions.
- Solvent selection : Ethanol or DMF improves solubility of intermediates .
- Catalysis : Acidic conditions (e.g., acetic acid) enhance imine formation and cyclization efficiency .
Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how should conflicting data be resolved?
Q. Basic Characterization Methods
- NMR Spectroscopy : Use - and -NMR to confirm regiochemistry of the thiazolidinone and pyrido-pyrimidinone moieties. For example, a singlet at δ 10.72 ppm in -NMR indicates an imine proton, while aromatic protons appear at δ 7.1–8.1 ppm .
- FTIR : Peaks at 1700–1750 cm confirm carbonyl groups (C=O), while 1500–1600 cm signals correspond to C=N/C=C stretching .
- HRMS : Validate molecular weight with <5 ppm mass error (e.g., [M+H] calculated: 334.1556; observed: 334.1553) .
Q. Advanced Conflict Resolution :
- 2D-NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., aromatic protons).
- LC-MS/MS : Detect trace impurities or degradation products not visible in NMR .
How can computational modeling accelerate the optimization of reaction conditions for this compound?
Q. Advanced Methodological Approach
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to identify low-energy transition states for key steps like cyclization or oxidation. For example, sodium hypochlorite-mediated oxidation steps can be modeled to predict optimal stoichiometry .
- Machine Learning (ML) : Train ML models on experimental datasets (e.g., reaction yields vs. solvent polarity, temperature) to predict optimal conditions. Tools like COMSOL Multiphysics integrate reaction kinetics and thermodynamics for in silico optimization .
Case Study :
A hybrid computational-experimental approach reduced reaction optimization time by 40% for analogous thiazolidinones by prioritizing high-yield conditions identified via ML .
What mechanistic insights explain the role of the thiazolidin-4-one and pyrido-pyrimidinone moieties in biological activity?
Q. Advanced Structure-Activity Relationship (SAR)
Q. Experimental Validation :
- Enzyme Assays : Test inhibition of E. coli dihydrofolate reductase (DHFR) to quantify antimicrobial potency.
- Molecular Docking : Simulate binding interactions with ATP-binding pockets (e.g., EGFR kinase) to guide SAR refinement .
How can solubility challenges be addressed during purification, and what solvent systems are recommended?
Q. Advanced Purification Strategies
- Solvent Screening : Use a water:methanol gradient (10–90% methanol) for column chromatography, as the compound shows moderate polarity .
- Crystallization : Recrystallize from ethanol/water (7:3 v/v) at 4°C to enhance crystal purity .
- Surfactant-Assisted Solubilization : For highly hydrophobic intermediates, employ 0.1% Tween-80 in DMSO to improve aqueous solubility .
Q. Example Protocol :
| Step | Solvent System | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | Ethanol | 48% | 85% |
| 2 | Methanol:Water | 62% | 95% |
What strategies resolve contradictions in reported biological activity data for structurally related compounds?
Q. Advanced Data Analysis Framework
Meta-Analysis : Aggregate data from multiple studies (e.g., IC, MIC) to identify outliers. For example, discrepancies in antimicrobial activity may arise from strain-specific resistance .
Dose-Response Validation : Re-test conflicting compounds under standardized conditions (e.g., pH 7.4, 37°C) .
High-Throughput Screening (HTS) : Use 96-well plate assays to generate robust, reproducible datasets .
Case Example :
A 2023 study resolved conflicting anticancer data for a pyrido-pyrimidinone analog by identifying batch-to-batch variability in starting materials as the root cause .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
